molecular formula C17H21NO3 B10977067 6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10977067
M. Wt: 287.35 g/mol
InChI Key: ZEAAHVIEYALVRQ-UHFFFAOYSA-N
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Description

6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and a carbamoyl group attached to a phenyl ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclohexene ring using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the phenyl ring with isocyanate derivatives under mild conditions.

    Substitution with Propan-2-yl Group: The propan-2-yl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It can also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups allow for cross-linking and other modifications that enhance material properties.

Mechanism of Action

The mechanism by which 6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation or cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: This compound has a trifluoromethyl group instead of a propan-2-yl group, which can significantly alter its chemical properties and biological activity.

    Cyclohex-3-ene-1-carboxylic acid: Lacks the carbamoyl and phenyl groups, making it less complex and potentially less versatile in applications.

Uniqueness

6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

6-[(4-propan-2-ylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H21NO3/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17(20)21/h3-4,7-11,14-15H,5-6H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

ZEAAHVIEYALVRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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